Physical and chemical properties of Fingolimod-d4
Physical and chemical properties of Fingolimod-d4
An In-Depth Technical Guide to the Physical and Chemical Properties of Fingolimod-d4
Introduction
Fingolimod-d4 is the deuterated analog of Fingolimod, a potent immunomodulating agent used in the treatment of relapsing-remitting multiple sclerosis.[1][2][3] As a stable isotope-labeled compound, Fingolimod-d4 serves as an essential internal standard for the quantification of Fingolimod in biological samples using mass spectrometry-based assays.[4][5] This guide provides a comprehensive overview of the physical and chemical properties of Fingolimod-d4, its mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
The physical and chemical properties of Fingolimod-d4 are summarized in the table below, with data for the non-deuterated Fingolimod provided for comparison.
| Property | Fingolimod-d4 | Fingolimod |
| IUPAC Name | 2-amino-1,1,3,3-tetradeuterio-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol[6] | 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol[1] |
| Molecular Formula | C₁₉H₂₉D₄NO₂[5] | C₁₉H₃₃NO₂[1] |
| Molecular Weight | 311.5 g/mol [5][6] | 307.5 g/mol [1] |
| Monoisotopic Mass | 311.276236279 Da[6] | 307.251129295 Da[1] |
| Solubility | DMF: ≥ 20 mg/mL, DMSO: ≥ 10 mg/mL, Ethanol: 5 mg/mL[5][7] | - |
| Appearance | - | - |
| Melting Point | - | - |
| Boiling Point | - | - |
| CAS Number | 1346747-38-3[5] | - |
Chemical Structure and Stability
Fingolimod-d4 is structurally identical to Fingolimod, with the exception of four deuterium atoms replacing the hydrogen atoms on the C1 and C3 positions of the propanediol backbone. This isotopic labeling provides a distinct mass difference, which is crucial for its use as an internal standard in mass spectrometry.
Stability and Storage: For long-term stability, Fingolimod-d4 should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, away from moisture.[7]
Mechanism of Action
Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine kinases to its active metabolite, fingolimod-phosphate.[1][8][9] Fingolimod-phosphate is a structural analog of sphingosine-1-phosphate (S1P) and acts as a functional antagonist at S1P receptors.[8][9] It binds with high affinity to four of the five S1P receptor subtypes: S1P₁, S1P₃, S1P₄, and S1P₅.[8][9][10]
The primary therapeutic effect of Fingolimod in multiple sclerosis is mediated through its interaction with the S1P₁ receptor on lymphocytes.[9] Binding of fingolimod-phosphate to S1P₁ receptors on lymphocytes leads to the internalization and degradation of the receptors.[9] This downregulation of S1P₁ receptors prevents lymphocytes from exiting the lymph nodes, effectively sequestering them from the peripheral circulation.[8][9] The reduction of circulating lymphocytes, particularly autoaggressive T cells, limits their infiltration into the central nervous system (CNS), thereby reducing the inflammation and demyelination characteristic of multiple sclerosis.[8][9][10]
Beyond its effects on the immune system, Fingolimod can cross the blood-brain barrier and may exert direct effects within the CNS by modulating S1P receptors on neural cells.[9]
Experimental Protocols
Synthesis of Fingolimod
Various synthetic routes for Fingolimod have been reported.[2][11][12] A common approach involves the following key steps, starting from commercially available materials:
-
Friedel-Crafts Acylation: Reaction of n-octylbenzene with 3-nitropropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 1-(4-octylphenyl)-3-nitropropan-1-one.[11]
-
Reduction of the Carbonyl Group: The ketone is reduced to a methylene group, for example, using triethylsilane and trifluoroacetic acid, to yield 1-(4-octylphenyl)-3-nitropropane.[11]
-
Double Henry Reaction (Nitroaldol Reaction): The nitroalkane is reacted with formaldehyde under basic conditions to introduce the two hydroxymethyl groups at the carbon adjacent to the nitro group, forming 2-(4-octylphenethyl)-2-nitropropane-1,3-diol.[11]
-
Reduction of the Nitro Group: The nitro group is reduced to a primary amine, for instance, by catalytic hydrogenation, to yield the final product, Fingolimod.[11]
For the synthesis of Fingolimod-d4, deuterated formaldehyde or other deuterated reagents would be introduced at the appropriate step to achieve the desired isotopic labeling on the C1 and C3 positions.
Quantification of Fingolimod in Human Blood by LC-MS/MS
Fingolimod-d4 is commonly used as an internal standard for the accurate quantification of Fingolimod in biological matrices. A typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is outlined below.[4][13][14][15]
1. Sample Preparation (Liquid-Liquid Extraction) [14]
-
Pipette 1 mL of human whole blood into a tube.
-
Add a known amount of Fingolimod-d4 internal standard (e.g., 70 µL of 10 ng/mL solution).[14]
-
Vortex for 10 seconds.
-
Add 5 mL of an extraction solvent (e.g., ethyl acetate) and shake for 3 minutes.[14]
-
Centrifuge at 4400 rpm for 5 minutes to separate the layers.[14]
-
Freeze the sample at -20°C to solidify the aqueous layer.[14]
-
Decant the organic supernatant into a clean tube.
-
Evaporate the solvent under a stream of compressed air in a water bath at 35°C.[14]
-
Reconstitute the residue in 170 µL of the mobile phase and vortex for 2 minutes.[14]
-
Transfer the solution to an autosampler vial for injection.
2. Chromatographic Conditions [4]
-
LC System: Agilent 1200 series or equivalent.[13]
-
Column: Kinetex biphenyl column (100 x 4.6 mm, 2.6 µm) or equivalent.[4]
-
Mobile Phase: Isocratic elution with a suitable mobile phase.
-
Flow Rate: 0.8 mL/min.[4]
-
Column Temperature: 45°C.[4]
-
Injection Volume: 100 µL.[16]
3. Mass Spectrometric Conditions [14]
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer.[13]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[15]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions:
4. Method Validation The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, precision, accuracy, linearity, stability, and limits of detection and quantification.[4]
References
- 1. Fingolimod | C19H33NO2 | CID 107970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. A sensitive liquid chromatography-tandem mass spectrometry method for quantitative bioanalysis of fingolimod in human blood: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Fingolimod-d4 | C19H33NO2 | CID 71316987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What is the mechanism of Fingolimod Hydrochloride? [synapse.patsnap.com]
- 9. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Liquid chromatography-tandem mass spectrometry for determination of fingolimod and its active metabolite fingolimod phosphate in whole blood of patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medcraveonline.com [medcraveonline.com]
